1-Ethyl-3-methylimidazolium bicarbonate

Description

Evolution and Significance of Imidazolium-Based Ionic Liquids in Green Chemistry

Imidazolium-based ionic liquids have emerged as a cornerstone of green chemistry, offering a viable alternative to traditional volatile organic solvents. srce.hr Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have made them attractive for a wide range of applications. mdpi.comrsc.orgnih.gov The significance of these compounds lies in their potential to reduce the environmental impact of chemical processes.

The evolution of imidazolium-based ionic liquids has been marked by a systematic exploration of different cation and anion pairings to achieve desired properties. mdpi.com Researchers have investigated how modifications to the alkyl chain length on the imidazolium (B1220033) cation and the nature of the anion influence properties such as viscosity, density, and solubility. conicet.gov.arresearchgate.netrsc.org This "designer" nature of ionic liquids allows for the creation of task-specific materials tailored for applications like catalysis, separations, and electrochemistry. rsc.org

The bicarbonate anion ([HCO3]⁻) is of particular interest due to its role in carbon dioxide (CO2) chemistry. Ionic liquids containing basic anions, such as bicarbonate, have been investigated for their ability to capture CO2 through chemical absorption. acs.orgresearchgate.net This has significant implications for carbon capture and utilization (CCU) technologies, which aim to mitigate greenhouse gas emissions.

Academic Relevance of 1-Ethyl-3-methylimidazolium (B1214524) Bicarbonate in Contemporary Chemical Science

The academic relevance of 1-ethyl-3-methylimidazolium bicarbonate stems from its potential applications as both a solvent and a catalyst. The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is one of the most extensively studied imidazolium cations, known for contributing to low viscosity and a wide electrochemical window in the resulting ionic liquids. nih.gov

When paired with the bicarbonate anion, [EMIM][HCO3] becomes a promising candidate for several advanced applications:

CO2 Capture: Imidazolium-based ionic liquids are at the forefront of research into new materials for CO2 capture. nih.govmdpi.comyoutube.com The bicarbonate anion can chemically interact with CO2, and research into similar imidazolium ionic liquids suggests that [EMIM][HCO3] could exhibit favorable absorption characteristics. nih.govnih.govnih.gov

Catalysis: Imidazolium bicarbonates can act as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. acs.orgacs.org The in-situ generation of NHCs from stable precursors like [EMIM][HCO3] is a significant area of research, offering a safer and more convenient alternative to handling free carbenes. acs.org These catalysts have shown efficacy in reactions such as the synthesis of cyclic carbonates from CO2 and olefins. rsc.org

Green Synthesis: The use of [EMIM][HCO3] as a reaction medium aligns with the principles of green chemistry. Its potential as a recyclable, non-volatile solvent makes it an attractive medium for various organic transformations.

Historical Trajectories in the Development of Imidazolium Bicarbonates for Research Applications

The development of imidazolium-based ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate. researchgate.net However, it was the introduction of 1,3-dialkylimidazolium cations in the 1980s that significantly propelled the field forward. researchgate.net The synthesis of air and water-stable imidazolium salts further expanded their applicability.

The specific focus on imidazolium bicarbonates is a more recent development, driven by the increasing interest in CO2 utilization and green catalysis. The synthesis of imidazolium hydrogen carbonates is often achieved through a straightforward anion metathesis reaction of the corresponding imidazolium halide with a bicarbonate salt, such as potassium bicarbonate. acs.orgacs.org This relatively simple synthesis route has made these compounds more accessible for research purposes.

Research on closely related compounds, such as 1-allyl-3-methyl-imidazolium bicarbonate, has provided valuable insights into the properties and potential applications of this class of ionic liquids, including their thermal behavior and conductivity. researchgate.net While detailed historical accounts specifically for this compound are not extensively documented in widely available literature, its development can be seen as a logical progression within the broader field of imidazolium ionic liquid research, combining a well-established cation with a functionally significant anion.

Compound Properties and Research Data

To provide a clearer understanding of the characteristics of this compound and related compounds, the following data tables summarize key physical and chemical properties.

Table 1: Physicochemical Properties of the 1-Ethyl-3-methylimidazolium Cation

| Property | Value |

| IUPAC Name | 1-ethyl-3-methylimidazol-3-ium |

| Molecular Formula | C6H11N2+ |

| Molecular Weight | 111.17 g/mol |

| InChI | InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1 |

| SMILES | CCN1C=CN+C |

Data sourced from PubChem CID 174076.

Table 2: General Properties and Synthesis of Imidazolium Bicarbonates

| Characteristic | Description | Reference |

| Typical Synthesis Method | Anion metathesis of an imidazolium halide (e.g., [EMIM]Br) with a bicarbonate salt (e.g., KHCO3) in a solvent like methanol. | acs.orgacs.org |

| Key Application Area | Precursors for N-heterocyclic carbene (NHC) catalysis. | acs.orgacs.org |

| Catalytic Function | The bicarbonate anion and the in-situ formed carbene-CO2 adduct can act as bifunctional catalysts. | rsc.org |

| Role in CO2 Conversion | Catalyzes the synthesis of valuable chemicals like cyclic carbonates from CO2. | researchgate.netrsc.org |

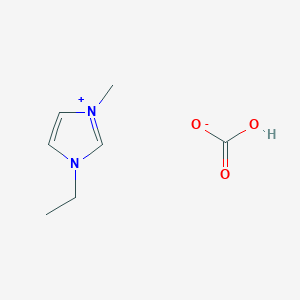

Structure

2D Structure

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;(H2,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMGNXSIBNEBFL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723460 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-94-7 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM HYDROGEN CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Purification Protocols for 1 Ethyl 3 Methylimidazolium Bicarbonate

Diverse Synthetic Pathways for 1-Ethyl-3-methylimidazolium (B1214524) bicarbonate

The synthesis of 1-ethyl-3-methylimidazolium bicarbonate can be approached through several methodologies, primarily involving anion exchange or direct synthesis strategies. These methods are often guided by the principles of green chemistry to ensure environmentally benign production.

Anion Exchange Strategies in Ionic Liquid Synthesis

Anion exchange is a common and versatile method for synthesizing a wide array of ionic liquids, including those with the 1-ethyl-3-methylimidazolium ([EMIM]+) cation. This strategy typically involves a two-step process. First, a precursor salt, usually a halide such as 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) or 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), is synthesized. google.comresearchgate.net The synthesis of [EMIM]Br can be achieved by reacting 1-methylimidazole (B24206) with bromoethane. researchgate.net

Following the synthesis of the [EMIM]-halide precursor, the halide anion is exchanged for the desired bicarbonate anion. This can be accomplished by reacting the [EMIM]-halide with a bicarbonate salt, such as silver bicarbonate. The insolubility of the resulting silver halide drives the reaction towards the formation of the desired ionic liquid. researchgate.net Another approach involves passing a solution of the [EMIM]-halide through a basic ion-exchange resin to generate 1-ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM]OH), which is then neutralized with an acid—in this case, carbonic acid (formed from CO2 in water)—to yield the target bicarbonate salt. researchgate.net

A similar anion metathesis process is used for the synthesis of other [EMIM]-based ionic liquids. For instance, 1-ethyl-3-methylimidazolium fluoride (B91410) ([EMIM]F) can be synthesized from [EMIM]Cl or [EMIM]Br by reaction with silver fluoride. researchgate.net Likewise, 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) can be prepared by reacting [EMIM]Br with sodium tetrafluoroborate in deionized water. google.com

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis methods offer a more streamlined approach to producing ionic liquids by avoiding the intermediate halide salt. A notable example is the "Carbonate Based Ionic Liquid Synthesis (CBILS®)" route, which has been developed for the synthesis of 1-ethyl-3-methylimidazolium methylcarbonate (B8334205) ([EMIM][MeOCO2]), a closely related compound to the bicarbonate. rsc.org This process involves the direct reaction of a starting base, such as 1-ethylimidazole, with a methylating agent like dimethyl carbonate. rsc.org

The reaction to form [EMIM][MeOCO2] can be optimized for temperature, pressure, and reaction time to achieve high yields. rsc.org For example, continuous flow methods have been explored to enhance the efficiency of this synthesis. rsc.org While this specific route produces the methylcarbonate, the underlying principle of direct alkylation and carbonate formation could potentially be adapted for the synthesis of this compound, for instance, through the reaction of 1-ethyl-3-methylimidazolium with a source of the bicarbonate anion under optimized conditions.

The reaction between CO2 and certain imidazolium-based ionic liquids can also lead to the formation of imidazolium-carboxylate species, suggesting a potential direct pathway for bicarbonate synthesis. nih.gov

Principles of Green Chemistry in this compound Production

The synthesis of ionic liquids is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. alfa-chemical.com The use of dimethyl carbonate in the synthesis of [EMIM][MeOCO2] is an example of employing a greener reagent. rsc.org Furthermore, developing solvent-free synthesis methods is a key aspect of green chemistry in ionic liquid production. alfa-chemical.com

The choice of anion source in anion exchange reactions also has green chemistry implications. Using reagents that result in easily separable and non-toxic byproducts is preferred. The ultimate goal is to develop synthetic routes that are not only efficient but also environmentally sustainable. researchgate.net The direct synthesis of ionic liquids from CO2 is a particularly attractive green strategy, as it utilizes a renewable and abundant C1 feedstock. researchgate.net

Techniques for Purifying Research-Grade this compound

The purity of ionic liquids is crucial for their application in research and industry, as impurities can significantly alter their physicochemical properties. researchgate.net Various techniques are employed to achieve research-grade purity for this compound.

Solvent-Based Extraction and Washing Procedures

Solvent-based extraction and washing are fundamental purification techniques. After synthesis, the crude ionic liquid is often washed with a suitable organic solvent, such as ethyl acetate (B1210297), to remove unreacted starting materials and organic impurities. alfa-chemical.com The choice of solvent is critical; it should be immiscible with the ionic liquid and have a high affinity for the impurities.

For removing halide impurities, which are common in anion exchange syntheses, continuous liquid-liquid extraction can be employed. google.com This involves dissolving the ionic liquid in water and continuously extracting it with an organic solvent like dichloromethane. The halide impurities remain in the aqueous phase, while the purified ionic liquid is recovered from the organic phase. google.com This process can be repeated until a negative test for the halide ion (e.g., with silver nitrate) is achieved. google.com Decolorizing charcoal can also be used to remove colored impurities from aqueous solutions of the ionic liquid precursor before the anion exchange step. google.com

Chromatographic Methods for Impurity Separation

Chromatographic techniques offer a higher degree of purification and are essential for obtaining research-grade ionic liquids. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the purity of ionic liquids and for their preparative separation. rsc.org Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be utilized depending on the nature of the impurities.

Ion-exchange chromatography, in particular, is well-suited for removing anionic impurities. rsc.org For the analysis of anionic impurities like halides, an anion exchange column can be used with an appropriate eluent. rsc.org For the separation of the final product, a plug of silica (B1680970) gel can be used to filter the ionic liquid solution, effectively removing certain polar impurities. google.com

The following table provides a summary of the synthetic and purification techniques discussed:

| Technique | Description | Reference |

| Anion Exchange | Synthesis via a halide precursor followed by exchange with the desired anion. | google.com, researchgate.net, researchgate.net |

| Direct Synthesis | Direct reaction of starting materials to form the ionic liquid, such as the CBILS® route for the related methylcarbonate. | rsc.org |

| Green Chemistry Principles | Use of less hazardous reagents (e.g., dimethyl carbonate), solvent-free conditions, and utilization of CO2. | alfa-chemical.com, rsc.org, researchgate.net, researchgate.net |

| Solvent Extraction and Washing | Removal of impurities by washing with immiscible organic solvents like ethyl acetate or using liquid-liquid extraction. | alfa-chemical.com, google.com |

| Chromatography | High-purity separation using techniques like HPLC and ion-exchange chromatography. | google.com, rsc.org |

Crystallization-Driven Purification Processes

Crystallization is a powerful technique for achieving high purity in chemical compounds. However, for many ionic liquids, including those based on the 1-ethyl-3-methylimidazolium cation, inducing crystallization can be challenging due to their tendency to form supercooled liquids and glasses.

A computational study on a series of 20 1-ethyl-3-methylimidazolium-based ionic liquids investigated the factors influencing their ability to crystallize. rsc.org The study utilized molecular dynamics simulations and quantum-chemical calculations to analyze structural, energetic, and diffusion parameters. rsc.org While this particular study did not specifically include the bicarbonate anion, it did find that for 1-ethyl-3-methylimidazolium acetate, strong inter-ionic interactions and the importance of dispersion forces for cohesion were significant factors that impede crystallization. rsc.org These insights suggest that similar challenges may be present for the bicarbonate analogue due to the potential for strong hydrogen bonding.

One approach to overcome the challenges of crystallizing ionic liquids is through fractional crystallization from a melt, potentially with the aid of an entrainer substance. A patented method describes the purification of ionic liquids by inducing partial crystallization from the melt and then separating the crystalline fraction from the remaining liquid. researchgate.net This process can be enhanced by the addition of an entrainer, which can facilitate the crystallization process. researchgate.net Although not specifically demonstrated for this compound, this technique represents a potential pathway for its purification.

Another patented method for purifying ionic liquids involves the partial crystallization of the substance from its molten state, followed by the separation of the resulting crystals from the liquid melt. roco.global This general approach could be adapted for the purification of this compound, provided that suitable conditions for crystallization can be established.

Research on magnetic ionic liquids, such as 1-ethyl- and 1-butyl-3-methylimidazolium tetrachloroferrate(III), has utilized powder X-ray thermodiffraction to monitor the crystallization process. researchgate.net This analytical technique could be valuable in developing and optimizing crystallization protocols for this compound.

Table 1: Factors Influencing Crystallization of 1-Ethyl-3-methylimidazolium Ionic Liquids

| Factor | Influence on Crystallization | Relevance to [EMIM][HCO₃] |

| Inter-ionic Interactions | Strong interactions can hinder the ordering required for crystal lattice formation. rsc.org | The bicarbonate anion can form strong hydrogen bonds, potentially making crystallization difficult. |

| Dispersion Forces | Significant dispersion forces contribute to cohesion and can impede crystallization. rsc.org | This is a general factor for many ionic liquids that would also apply to the bicarbonate salt. |

| Anion Symmetry and Shape | The geometry of the anion plays a role in how well ions can pack into a crystal lattice. | The planar nature of the bicarbonate ion might influence packing efficiency. |

| Presence of Impurities | Impurities can disrupt the crystal lattice and inhibit crystallization. | The presence of precursor halides or other anions would need to be minimized. |

Analytical Methods for Assessing Purity and Anion Contamination in Synthesized Samples

A thorough analysis of synthesized this compound is crucial to confirm its identity and quantify any impurities. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

The chemical identity and purity of 1-ethyl-3-methylimidazolium based ionic liquids are often established using a suite of analytical methods. For instance, in the characterization of 1-ethyl-3-methylimidazolium chloride, techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were used to confirm the chemical identity. nih.gov Purity was further assessed using high-performance liquid chromatography (HPLC) with both evaporative light scattering detection (ELSD) and ultraviolet (UV) detection. nih.gov The chloride content, a common impurity from synthesis, was quantified using ion chromatography (IC). nih.gov

In the context of CO₂ capture, NMR spectroscopy has been used to study the reaction between CO₂ and 1-ethyl-3-methylimidazolium ionic liquids with aprotic heterocyclic anions, confirming the formation of imidazolium-carboxylate and carbamate (B1207046) species. nih.gov This demonstrates the utility of ¹H and ¹³C NMR for tracking reactions involving the imidazolium (B1220033) cation and carbonate or bicarbonate species.

A study on the synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate (B86663) utilized thin-layer chromatography (TLC) to monitor the reaction progress. alfa-chemical.com While not a quantitative method for final purity assessment, it is a useful tool during synthesis.

The supporting information for a study on imidazolium-based ionic liquids provides ¹H and ¹³C NMR data for 1-ethyl-3-methylimidazolium hydroxide, a direct precursor to the bicarbonate salt. rsc.org This data is invaluable for confirming the successful synthesis of the cation.

Table 2: Analytical Techniques for Purity Assessment of this compound

| Analytical Technique | Purpose | Expected Observations/Data |

| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Characteristic peaks for the ethyl and methyl groups and the imidazolium ring protons of the cation. rsc.org The presence of residual solvents or organic impurities would be indicated by additional peaks. |

| ¹³C NMR Spectroscopy | Structural confirmation and detection of carbon-containing impurities. | Resonances corresponding to the carbon atoms of the 1-ethyl-3-methylimidazolium cation and the bicarbonate anion. nih.govrsc.org |

| Ion Chromatography (IC) | Quantification of anionic impurities, particularly halides (e.g., Cl⁻, Br⁻) and other anions like carbonate (CO₃²⁻). nih.gov | Separation and quantification of different anions present in the sample, allowing for the determination of halide and carbonate contamination levels. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of overall purity and detection of non-volatile impurities. nih.gov | A main peak corresponding to the ionic liquid with potential minor peaks indicating impurities. UV and/or ELSD detectors are commonly used. |

| Mass Spectrometry (MS) | Confirmation of the mass of the cation. nih.govrsc.org | A peak corresponding to the mass-to-charge ratio (m/z) of the 1-ethyl-3-methylimidazolium cation (C₆H₁₁N₂⁺), which is approximately 111.1 Da. rsc.org |

| Infrared (IR) Spectroscopy | Confirmation of functional groups. | Characteristic absorption bands for the C-H, C-N, and C=C vibrations of the imidazolium ring and the vibrations of the bicarbonate anion. |

| Karl Fischer Titration | Quantification of water content. nih.gov | Determination of the percentage of water in the sample, which is important as ionic liquids can be hygroscopic. |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Ethyl 3 Methylimidazolium Bicarbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions within ionic liquids.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the molecular structure of the 1-ethyl-3-methylimidazolium (B1214524) cation. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, each proton and carbon atom in the [EMIM]⁺ cation can be unambiguously assigned.

While specific NMR data for 1-ethyl-3-methylimidazolium bicarbonate is not extensively documented in readily available literature, the spectral data for the [EMIM]⁺ cation is well-established from studies of its salts with other anions, such as iodide or chloride. sapub.orgchemicalbook.com The chemical environment of the cation is largely preserved, leading to similar and predictable NMR spectra.

The ¹H NMR spectrum of the [EMIM]⁺ cation characteristically displays signals for the acidic proton on the imidazolium (B1220033) ring (C2-H), the two other ring protons (C4-H and C5-H), and the protons of the ethyl and methyl substituents. sapub.org The C2-H proton is the most deshielded due to its position between two nitrogen atoms, appearing as a singlet at a high chemical shift. sapub.org The ethyl group's methylene (B1212753) (–CH₂–) protons appear as a quartet, coupled to the methyl (–CH₃) protons, which in turn appear as a triplet. sapub.org The N-methyl group protons appear as a distinct singlet. sapub.org

Similarly, the ¹³C NMR spectrum provides definitive signals for each carbon atom in the cation. The C2 carbon is the most downfield, followed by the C4 and C5 carbons of the imidazolium ring. The carbons of the ethyl and methyl groups appear in the upfield region. sapub.org

The presence of the bicarbonate anion would be confirmed by a signal in the ¹³C NMR spectrum typically around 160-169 ppm, although its observation can be complicated by exchange dynamics with dissolved carbon dioxide and water. ua.ptacs.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation Data compiled from studies on various [EMIM]⁺ salts, such as [EMIM][I], in CDCl₃. sapub.org The exact chemical shifts for [EMIM][HCO₃] may vary depending on the solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | C(2)-H | ~10.05 | Singlet |

| C(4,5)-H | ~7.53 | Doublet of doublets | |

| N-CH₂-CH₃ | ~4.47 | Quartet | |

| N-CH₃ | ~4.12 | Singlet | |

| N-CH₂-CH₃ | ~1.63 | Triplet | |

| ¹³C | C(2) | ~135.4 | N/A |

| C(4) | ~123.2 | N/A | |

| C(5) | ~121.9 | N/A | |

| N-CH₂-CH₃ | ~44.7 | N/A | |

| N-CH₃ | ~36.8 | N/A | |

| N-CH₂-CH₃ | ~15.2 | N/A |

Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and probing the spatial and through-bond relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For the [EMIM]⁺ cation, a COSY spectrum would show a cross-peak between the methylene (–CH₂–) and methyl (–CH₃) protons of the ethyl group, confirming their connectivity. It would also show correlations between the C4-H and C5-H protons on the imidazolium ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). princeton.edu An HSQC spectrum is crucial for assigning carbon signals based on their known proton attachments. For instance, the proton signal at ~4.47 ppm would show a correlation to the carbon signal at ~44.7 ppm, confirming the assignment of the N-CH₂ group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. In the [EMIM]⁺ cation, an HMBC spectrum would show correlations from the N-methyl protons to the C2 and C5 ring carbons, and from the N-ethyl protons to the C2 and C4 ring carbons, definitively establishing the substitution pattern on the imidazolium ring. youtube.com

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of materials in the solid phase, where the anisotropic interactions that are averaged out in solution can be observed. For this compound, ssNMR could provide significant insights into its crystalline and amorphous states. The technique can differentiate between different polymorphs (crystal structures) by observing distinct chemical shifts and peak shapes. Furthermore, ssNMR can probe the local environment and mobility of both the [EMIM]⁺ cation and the [HCO₃]⁻ anion in the solid state, offering information on ion packing, hydrogen bonding interactions, and phase transitions.

In the liquid state, ionic liquids are not simply composed of free ions but exist in a complex equilibrium involving ion pairs, larger aggregates, and free ions. NMR spectroscopy, particularly Pulsed-Field Gradient (PFG) NMR, is a key method for studying these phenomena. nih.gov

By measuring the self-diffusion coefficients of the cation and anion, PFG-NMR can provide information on the degree of ion pairing. nih.gov In cases of strong ion pairing, the cation and anion tend to diffuse together as a single unit, resulting in similar diffusion coefficients. Studies on other [EMIM]⁺-based ionic liquids have shown that the nature of the anion significantly influences these interactions. nih.gov For instance, the [EMIM]⁺ cation shows a strong degree of ion pairing with the acetate (B1210297) anion, which is attributed to strong hydrogen bonding between the acetate and the acidic ring protons of the cation. nih.gov Given the hydrogen-bonding capability of the bicarbonate anion, similar strong ion-pairing interactions would be expected in this compound. DFT and molecular dynamics studies on related systems suggest that anions coordinate to the cation primarily within the ring plane, interacting with the acidic C-H protons. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopy Analysis: FTIR and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present, molecular symmetry, and intermolecular interactions, making them ideal for characterizing ionic liquids. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The resulting spectrum provides a "fingerprint" based on its functional groups. For this compound, the FTIR spectrum would be a superposition of the vibrational modes of the [EMIM]⁺ cation and the [HCO₃]⁻ anion. researchgate.netnih.gov

Key characteristic bands for the [EMIM]⁺ cation include C-H stretching vibrations of the aromatic imidazolium ring and the aliphatic ethyl and methyl groups, as well as various ring deformation and bending modes. nih.govresearchgate.net The C-H stretching modes of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region, while the aliphatic C-H stretches appear between 2800 and 3000 cm⁻¹. researchgate.net

The bicarbonate anion has characteristic vibrational modes including O-H stretching, asymmetric and symmetric COO⁻ stretching, and C-O stretching. These bands provide clear evidence for the presence and local environment of the anion.

Table 2: Key Infrared (IR) and Raman Vibrational Modes for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation Data compiled from studies on various [EMIM]⁺ salts. nih.govresearchgate.netnih.govresearchgate.net The exact frequencies for [EMIM][HCO₃] may be shifted due to specific cation-anion interactions.

| Frequency (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3140-3150 | Ring C-H Stretch | IR/Raman |

| ~2870-3000 | Alkyl C-H Stretch | IR/Raman |

| ~1560-1570 | Ring C=N/C=C Stretch | IR/Raman |

| ~1160-1170 | Ring C-H In-plane Bend | IR/Raman |

| ~610-650 | Imidazolium Ring Bending/Deformation | IR |

| ~240-450 | EMI⁺ Conformational Modes (Planar/Non-planar ethyl group) | Raman |

Raman spectroscopy, which measures inelastic scattering of light, is complementary to FTIR. Studies on [EMIM]⁺ salts have revealed the existence of a conformational equilibrium related to the orientation of the ethyl group relative to the imidazolium ring. nih.govresearchgate.net Raman bands in the low-frequency region (200-500 cm⁻¹) are sensitive to these different conformers (planar and non-planar), providing insight into the dynamic structural landscape of the cation in the liquid state. nih.govresearchgate.net

Raman Spectroscopic Probes for Molecular Vibrations and Conformations

Raman spectroscopy serves as a powerful tool for investigating the molecular structure of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. Studies on various [EMIM]⁺ salts reveal the existence of a conformational equilibrium, a concept central to understanding its chemical behavior. The ethyl group attached to the imidazolium ring can rotate around the C-N bond, leading to at least two distinct conformers: a planar form and a non-planar form. nih.gov

Quantum chemical calculations and experimental observations have shown that the non-planar conformer is generally more stable. nih.govresearchgate.net The energy difference between the two conformers is small, approximately 2 kJ mol⁻¹, indicating that both are present in equilibrium in the liquid state. nih.govresearchgate.net Specific vibrational bands in the Raman spectrum can be assigned to each conformer, allowing for their distinct identification. For instance, in the 200-500 cm⁻¹ range of the Raman spectrum for [EMIM]⁺ salts, bands at approximately 241, 297, 387, and 430 cm⁻¹ are primarily attributed to the non-planar conformer. nih.govresearchgate.net A distinct band around 448 cm⁻¹ is characteristic of the planar conformer. nih.govresearchgate.net The intensity of these bands can be analyzed at varying temperatures to experimentally determine the enthalpy of the conformational change, which shows good agreement with theoretical calculations. nih.gov

The vibrational assignments for the [EMIM]⁺ cation have been extensively studied and are supported by both infrared (IR) and Raman spectroscopy. nih.govelsevierpure.com While the C-H stretching region around 3000 cm⁻¹ is prominent in Raman spectra, it is notably weak in IR spectra. nih.govelsevierpure.com

Table 1: Raman Bands and Conformational Assignments for the [EMIM]⁺ Cation Data derived from studies on various [EMIM]⁺ salts.

| Raman Shift (cm⁻¹) | Assignment | Conformer |

| 241 | EMI⁺ ion vibration | Non-planar |

| 297 | EMI⁺ ion vibration | Non-planar |

| 387 | EMI⁺ ion vibration | Non-planar |

| 430 | EMI⁺ ion vibration | Non-planar |

| 448 | EMI⁺ ion vibration | Planar |

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, including both IR and Raman techniques, is crucial for monitoring chemical reactions involving ionic liquids in real time. This is particularly relevant for this compound, as the bicarbonate anion is often formed via the reaction of a basic ionic liquid with carbon dioxide in the presence of water.

Studies on related systems demonstrate the utility of this approach. For example, when [EMIM]⁺-based ionic liquids with basic aprotic heterocyclic anions (AHAs) are exposed to CO₂, the reaction can be monitored to observe the formation of carbamate (B1207046) and imidazolium-carboxylate species. nih.gov This is analogous to the formation of bicarbonate and indicates that spectroscopy can track the reversible CO₂ capture and release processes. nih.gov The presence of water was noted to decrease CO₂ uptake due to the formation of the protonated form of the anion. nih.gov

Furthermore, quantitative IR spectroscopy has been effectively used to measure the kinetics of thermal decomposition for other [EMIM]⁺ salts, such as 1-ethyl-3-methylimidazolium ethylsulfate. nih.gov By monitoring the change in absorbance of specific vibrational bands over time at elevated temperatures, the rate of decomposition can be accurately determined. nih.gov Such studies have revealed that spectroscopic measurements can provide a more accurate assessment of thermal stability compared to traditional thermogravimetric analysis (TGA), which may overestimate stability. nih.gov These methods are directly applicable to studying the synthesis, CO₂ capture/release cycle, and thermal stability of this compound.

Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable technique for the molecular identification of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and for elucidating its fragmentation pathways upon energetic activation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for analyzing ionic liquids as it gently transfers ions from solution into the gas phase for detection. In positive-ion mode ESI-MS, this compound produces a prominent signal corresponding to the intact [EMIM]⁺ cation. The cation is detected as the precursor ion [M]⁺.

Table 2: ESI-MS Data for the 1-Ethyl-3-methylimidazolium Cation

| Property | Value | Source |

| Chemical Formula | C₆H₁₁N₂⁺ | nih.gov |

| Exact Mass | 111.0922 u | nih.gov |

| Precursor Ion (m/z) | 111.0917 | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Ionization Technique | ESI | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deep structural insight by isolating the precursor ion ([EMIM]⁺, m/z 111.09) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions reveal the most likely cleavage points in the molecule's structure.

The fragmentation of the [EMIM]⁺ cation is well-characterized. Key fragmentation processes include cleavages within the imidazolium ring and losses of substituents. mdpi.com The most common fragmentation pathways involve the loss of ethylene (B1197577) (C₂H₄) from the ethyl group or the cleavage of the ethyl or methyl groups.

Table 3: Major Fragment Ions of [EMIM]⁺ in MS/MS Analysis Data obtained from CID of precursor ion m/z 111.09.

| Fragment Ion (m/z) | Proposed Loss | Source |

| 83.06 | Loss of C₂H₄ (ethylene) | ufz.de |

| 82.06 | Loss of C₂H₅ radical | |

| 68.05 | Loss of C₂H₄ and CH₃ radical | dtic.mil |

| 56.05 | - | ufz.de |

| 42.03 | - | ufz.de |

Analysis of Thermal Decomposition Products via Pyrolysis GC-MS

Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for identifying the volatile products formed during the thermal decomposition of ionic liquids. While direct Py-GC-MS data for this compound is not prevalent, studies on analogous [EMIM]⁺ salts, such as [EMIM]Br and [EMIM]OAc, provide a clear model for its expected decomposition. nih.govchemrxiv.org

The thermal decomposition of imidazolium-based ionic liquids typically proceeds via an Sₙ2-type mechanism. nih.gov For [EMIM]Br, the vapor evolved upon heating contains alkyl bromides (methyl bromide, ethyl bromide) and alkylimidazoles (1-ethylimidazole, 1-methylimidazole). nih.gov This indicates that the bromide anion acts as a nucleophile, attacking the ethyl or methyl groups of the cation. nih.gov Similarly, the decomposition of [EMIM]OAc is dominated by an Sₙ2 pathway with an activation energy of around 140 kJ·mol⁻¹. chemrxiv.org

Based on these findings, the thermal decomposition of this compound is expected to produce a mixture of products resulting from the bicarbonate anion's interaction with the [EMIM]⁺ cation.

Table 4: Expected Thermal Decomposition Products of [EMIM][HCO₃] Based on decomposition mechanisms of other [EMIM]⁺ salts.

| Product Class | Specific Products |

| Alkylimidazoles | 1-ethylimidazole, 1-methylimidazole (B24206) |

| Decomposition of Anion | Carbon dioxide, Water, Methanol, Dimethyl carbonate |

| Other Products | N-heterocyclic carbenes (transient) |

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for XRD can be challenging, extensive crystallographic data exists for other salts of the [EMIM]⁺ cation, such as [EMIM]Cl and those with dicyanamide (B8802431) anions. researchgate.netwikipedia.org

These studies confirm the conformations suggested by Raman spectroscopy. For example, different crystalline phases (polymorphs) of an [EMIM]⁺ salt can feature either the planar or non-planar conformation of the cation. researchgate.net In the case of 1-ethyl-3-methylimidazolium dicyanamide, one crystalline form obtained at low temperature contains the cation with the ethyl group in the plane of the imidazolium ring, while a higher-temperature polymorph features a non-planar arrangement. researchgate.net

For this compound, it is expected that strong hydrogen bonding would be a dominant feature of its crystal structure. The bicarbonate anion would act as a potent hydrogen bond acceptor, interacting with the acidic protons on the imidazolium ring, particularly the C2-hydrogen. This interaction would significantly influence the packing of ions in the crystal lattice. The structure of [EMIM]Cl, for instance, melts at 77–79 °C. wikipedia.org The specific arrangement and resulting properties of the bicarbonate salt would be highly dependent on these directional hydrogen bonds.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

No single-crystal X-ray diffraction data for this compound is available in published literature. This analysis would be required to definitively determine its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the 1-ethyl-3-methylimidazolium cations and bicarbonate anions, including bond lengths, angles, and intermolecular interactions such as hydrogen bonding.

Powder X-ray Diffraction for Polymorphism and Phase Identification

There are no published powder X-ray diffraction (PXRD) patterns for this compound. PXRD studies are essential for identifying crystalline phases, determining the presence of polymorphism (different crystalline forms of the same compound), and assessing sample purity.

Advanced Thermal Analysis in the Context of Reaction Stability

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Specific thermogravimetric analysis data detailing the decomposition kinetics of this compound has not been reported. A TGA study would provide information on its thermal stability, decomposition temperature range, and could be used to calculate kinetic parameters like activation energy. For comparison, the thermal decomposition of sodium bicarbonate (NaHCO₃) is known to begin at approximately 140°C. researchgate.net However, the stability of the ionic liquid would be influenced by the interactions between the imidazolium cation and the bicarbonate anion.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

No differential scanning calorimetry data for this compound is available in the scientific literature. DSC analysis is crucial for identifying thermal events such as melting points, glass transitions, and crystallization events, as well as for quantifying the enthalpy changes associated with these phase transitions.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 3 Methylimidazolium Bicarbonate

Decomposition Pathways and Stability under Varied Reaction Conditions

The stability of 1-ethyl-3-methylimidazolium (B1214524) bicarbonate is a critical factor for its application, particularly under thermal stress and in the presence of other chemical species. Its decomposition is not a simple process but involves multiple pathways influenced by temperature, water content, and the solvent environment.

The thermal degradation of imidazolium (B1220033) hydrogen carbonates, such as [EMIM][HCO3], is a complex process that typically occurs in stages rather than a single event. acs.org Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) on various (benz)imidazolium hydrogen carbonates shows a degradation profile involving the release of both water (H₂O) and carbon dioxide (CO₂). acs.org This decomposition generally occurs between 108°C and 280°C, with the specific temperature range depending on the structure and substituents of the imidazolium cation. acs.orgresearchgate.net

The process can be viewed as a reversible equilibrium between the imidazolium bicarbonate salt and its constituent parts: an N-heterocyclic carbene (NHC), CO₂, and water. The initial step is often the loss of water, followed by or concomitant with the release of CO₂ via decarboxylation of the bicarbonate anion, which can also involve the formation of an imidazolium-2-carboxylate intermediate. acs.org

Studies on closely related 1,3-disubstituted-2-imidazolium carboxylates (NHC-CO₂ adducts) provide further insight into the decarboxylation step. The stability of these adducts and their tendency to release CO₂ are influenced by:

Steric Bulk : Increasing the steric bulk of the substituents on the nitrogen atoms of the imidazolium ring generally lowers the decarboxylation temperature, making the compound less stable. nih.gov

Electronic Effects : The presence of electron-donating groups on the imidazolium ring enhances the stability of the NHC-CO₂ adduct, making it more resistant to decarboxylation. nih.gov

The decomposition of the 1-ethyl-3-methylimidazolium ([EMIM]) cation itself, when paired with other anions like bromide or acetate (B1210297), typically proceeds through an SN2 nucleophilic substitution pathway, leading to the formation of neutral species like 1-methylimidazole (B24206), ethyl halides, or ethyl acetate. nih.govchemrxiv.org For [EMIM][HCO3], while the primary low-temperature decomposition is driven by the bicarbonate anion, these cation-specific pathways become relevant at higher temperatures.

Table 1: Thermal Decomposition Data for Imidazolium Hydrogen Carbonates

| Precursor Type | Decomposition Temperature Range | Products Released | Citation |

|---|---|---|---|

| (Benz)imidazolium Hydrogen Carbonates | 108°C - 280°C | H₂O and CO₂ (stepwise or concomitant) | acs.orgresearchgate.net |

The hydrolytic stability of [EMIM][HCO3] is intrinsically linked to its thermal decomposition behavior, as water is a key component in the equilibrium. The synthesis of imidazolium hydrogen carbonates is often achieved through anion metathesis in a solution like methanol, and the resulting salt exists in equilibrium with water and CO₂. acs.org

The stability of 1-ethyl-3-methylimidazolium bicarbonate is highly dependent on the solvent system. In solution, the generation of the corresponding N-heterocyclic carbene (NHC) from imidazolium hydrogen carbonate precursors can be achieved at room temperature, likely facilitated by a simple solvation effect without the need for high temperatures. acs.org This indicates that polar solvents can destabilize the salt by promoting its dissociation into the constituent ions and shifting the equilibrium towards the formation of the free carbene.

Role as a Reagent or Catalyst in Organic Transformations

This compound is not merely a salt but an active participant in chemical reactions, serving as both a reagent carrier and a bifunctional catalyst. Its ability to exist in equilibrium with a highly reactive N-heterocyclic carbene and CO₂ is central to its catalytic applications.

Imidazolium hydrogen carbonates have been identified as highly effective, metal-free, bifunctional catalysts for the chemical fixation of carbon dioxide. rsc.org A significant application is the one-pot synthesis of cyclic carbonates directly from olefins and CO₂. In this process, [EMIM][HCO3] plays a dual role. rsc.org

The reaction mechanism involves two key stages:

Olefin Epoxidation : The bicarbonate anion (HCO₃⁻) is proposed to act as a catalyst for the epoxidation of the olefin, using an oxidant like hydrogen peroxide.

CO₂ Cycloaddition : The ionic liquid spontaneously converts to a carbene-CO₂ adduct (an imidazolium carboxylate). This adduct then catalyzes the cycloaddition of CO₂ to the newly formed epoxide, yielding the final cyclic carbonate product. rsc.org

This bifunctional nature simplifies the synthesis by allowing two distinct catalytic cycles to operate in a single pot under mild conditions. The process has been successfully applied to various olefins, achieving good to excellent yields, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org This demonstrates a practical pathway for CO₂ utilization where [EMIM][HCO3] acts as both a source of the catalytic species and the reaction medium.

Table 2: Catalytic Performance of Imidazolium Hydrogen Carbonate in Cyclic Carbonate Synthesis from Olefins and CO₂

| Olefin Substrate | Cyclic Carbonate Yield | Citation |

|---|---|---|

| Styrene | 98% | rsc.org |

| 1-Octene | 92% | rsc.org |

| Cyclohexene | 85% | rsc.org |

Note: Yields are representative examples from the cited study under optimized reaction conditions.

The catalytic activity of [EMIM][HCO3] is rooted in the distinct acid-base properties of its constituent ions.

Bicarbonate Anion (HCO₃⁻) : As the conjugate base of the weak acid carbonic acid (H₂CO₃), the bicarbonate anion is a moderately strong base. This basicity allows it to act as a catalyst in reactions like olefin epoxidation, as mentioned previously. rsc.org It can also participate in proton transfer steps, facilitating various base-catalyzed transformations.

Imidazolium Cation : The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic. In the presence of a sufficiently basic anion or an external base, this proton can be abstracted to form a highly nucleophilic N-heterocyclic carbene (NHC). acs.orgnih.gov This in-situ generation of an NHC is a cornerstone of its catalytic utility. The resulting carbene is a powerful organocatalyst for reactions such as benzoin (B196080) condensation, transesterification, and cyanosilylation. acs.org

In the context of CO₂ fixation, the ionic liquid acts as a bifunctional acid-base system. The basic bicarbonate anion catalyzes one part of the reaction sequence, while the imidazolium cation serves as a precursor to the NHC, which catalyzes another. rsc.org This cooperative catalysis, where both ions of the ionic liquid play active roles, is a key feature of its chemical reactivity.

Interactions with Substrates and Other Chemical Species

Solvation Behavior of Organic and Inorganic Substrates

The solvation environment within [EMIM]-based ionic liquids is complex, characterized by a network of electrostatic and hydrogen-bonding interactions. Atomistic molecular dynamics (MD) simulations on 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), a closely related precursor, show distinct solvation behavior with well-defined solvation shells. rsc.org The composition of these shells is highly dependent on the charge of the solute, indicating that electrostatic forces dominate the solvation process for charged species. rsc.org This enthalpic dominance results in a long-range ordering effect of the solvent ions around the solute. rsc.org

Studies on 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) in aqueous solutions containing electrolytes like potassium carbonate reveal that the ionic liquid acts as a "structure maker". frontiersin.org The addition of electrolytes and changes in temperature can alter the solvation and hydration layers around the ions. frontiersin.org For instance, apparent molar volumes of [EMIM]Cl are larger in aqueous electrolyte solutions than in pure water and increase with temperature, which is attributed to the shrinkage of the solvent around the ions and the release of water molecules from the hydration layer upon heating. frontiersin.org The challenges of high viscosity in some ionic liquid applications can be addressed by the addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can enhance the free mobility of ions and influence interactions based on dielectric constants and the nature of the anion. researchgate.net

Complexation and Supramolecular Interactions in Reaction Media

The bicarbonate anion is often formed in situ through the reaction of a basic ionic liquid with carbon dioxide. The interaction between CO2 and [EMIM]-based ionic liquids is a prime example of complexation. In the case of 1-ethyl-3-methylimidazolium acetate, CO2 capture involves a 1:1 stoichiometric chemical reaction to form an imidazolium-carboxylate adduct and acetic acid. ntnu.no This chemisorption process is a key interaction that defines the reactive nature of the system. ntnu.no

Beyond direct reactions, supramolecular interactions are prevalent. Computational studies on mixtures of [EMIM][OAc] and various inorganic salts show the formation of aggregates. rsc.org These calculations indicate that the acetate anion establishes preferential interactions with the cation of the inorganic salt (e.g., ammonium), which in turn affects the engagement of the [EMIM]+ cation in the media. rsc.org Similarly, density functional theory (DFT) and MD simulations of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with carbonate co-solvents reveal that weak C-H---O/N hydrogen bonds and charge transfer are the dominant interactions. chemrxiv.org The addition of carbonate co-solvents can disrupt the original ordering of the pure ionic liquid, creating a more structured system while reducing the hydrogen bond interaction between the primary cation and anion. chemrxiv.org

Spectroscopic and Computational Insights into Reaction Intermediates

Spectroscopic and computational methods are indispensable for identifying and characterizing the transient species that form during reactions involving this compound and related compounds.

Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. The reaction of CO2 with basic [EMIM]-based ionic liquids has been monitored using these techniques to identify intermediates. In studies involving [EMIM] with aprotic heterocyclic anions (AHA), both ¹H and ¹³C NMR spectroscopy were used to verify the presence of imidazolium-carboxylate and carbamate (B1207046) anion species. acs.orgnih.gov An interesting proposed mechanism involves an equilibrium proton exchange between the imidazolium cation and the basic anion in the presence of CO2, leading to the formation of a transient N-heterocyclic carbene (NHC) species that rapidly reacts with CO2. acs.orgnih.gov

For the [EMIM][OAc] system reacting with CO2, ¹H NMR provides clear evidence of the formation of the chemisorptive product. ntnu.no New peaks appear in the spectrum after CO2 absorption that are distinct from the signals of the unreacted ionic liquid, allowing for the quantification of the adduct. ntnu.no

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for [EMIM][OAc] Before and After CO₂ Absorption This table illustrates the appearance of new signals corresponding to the 1-ethyl-3-methylimidazolium-2-carboxylate adduct, indicating the formation of a reaction intermediate.

| Proton Label | [EMIM][OAc] (Unreacted) | [EMIM][OAc] + CO₂ (Adduct) |

| 1 (N-CH -N) | ~9.6 | - |

| 8 (N-C O₂-N) | - | ~10.0 |

| 2 (H C=CH) | ~7.5 | ~8.0 |

| 3 (HC=CH ) | ~7.5 | ~8.0 |

| 4 (N-CH ₂-CH₃) | ~4.4 | ~4.8 |

| 5 (N-CH ₃) | ~4.0 | ~4.4 |

| Data derived from ¹H NMR spectra of [EMIM][OAc] reacting with CO₂. ntnu.no |

Computational chemistry, particularly DFT, provides deeper insights into the structures and energetics of these intermediates. Calculations on various [EMIM]-anion pairs have elucidated the nature of the interactions. For example, studies on [EMIM] lactate (B86563) revealed that C-H···O hydrogen bonds have some covalent character, which is evidenced by electron transfer from the lone pairs of the anion's oxygen atoms to the antibonding C-H orbital of the cation. sciengine.com This charge transfer results in an elongation and a red shift in the calculated IR spectrum for the involved C-H bonds. sciengine.com Similar DFT and MD studies on [EMIM] bis(trifluoromethylsulfonyl)imide show that charge transfer occurs from the lone pairs of the anion's oxygen and nitrogen atoms to the antibonding orbitals of the cation's C-H and N-C bonds. chemrxiv.org These computational models, often combined with experimental IR and UV-vis spectroscopy, help to analyze molecular interactions and interpret spectra by correlating observed features with specific hydrogen bonding structures and electronic transitions of calculated conformers. nih.govrsc.org

Table 2: Computationally Derived Interaction Properties for [EMIM]-Anion Complexes This table presents examples of data obtained from computational studies, highlighting the nature of interactions between the [EMIM] cation and different anions.

| System | Interaction Type | Key Finding | Computational Method | Reference |

| [EMIM][Lactate] | Hydrogen Bonding | C-H···O bonds show partial covalent character. | DFT (B3LYP/6-31++G**) | sciengine.com |

| [EMIM][bis(trifluoromethylsulfonyl)imide] | Charge Transfer | Electron density transfer from anion (O, N lone pairs) to cation (C-H, N-C antibonding orbitals). | DFT and MD | chemrxiv.org |

| [EMIM][trifluoroacetate] | H-Bonding Inhomogeneity | Multimodal character in IR spectra indicates different H-bonding structures (e.g., to C2-H vs C4/5-H). | DFT and 2D IR Spectroscopy | rsc.org |

| [EMIM][Acetate] + Inorganic Salts | Aggregate Formation | Preferential interaction between the acetate anion and the salt cation. | Computational Calculations | rsc.org |

These spectroscopic and computational investigations are crucial for understanding the reaction mechanisms at a molecular level, enabling the rational design of ionic liquids for specific applications.

Applications in Advanced Chemical Processes and Green Chemistry Technologies

Carbon Capture, Utilization, and Storage (CCUS) Methodologies

1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]) has been identified as a promising solvent for post-combustion CO₂ capture, largely due to its favorable properties such as negligible vapor pressure, high thermal stability, and a strong affinity for CO₂. ntnu.no Unlike traditional amine-based solvents like monoethanolamine (MEA), [Emim][OAc] can offer advantages in terms of energy consumption for regeneration. researchgate.netresearchgate.net

The CO₂ capture process using [Emim][OAc] is a reversible chemical absorption system. The ionic liquid can effectively absorb CO₂ from flue gas streams, even at low partial pressures, due to a chemical reaction between the acetate anion and CO₂. researchgate.netaidic.it This chemisorption process allows for high absorption capacity. ntnu.no

The absorbed CO₂ can be released, or desorbed, to regenerate the ionic liquid for reuse. This reversibility is crucial for creating a cyclic capture process. Desorption is typically achieved by altering the process conditions, such as increasing the temperature or reducing the pressure (vacuum). aidic.itmdpi.com Studies have shown that membrane vacuum regeneration (MVR) is a promising technology for this purpose, achieving high regeneration efficiencies. mdpi.comnih.gov For instance, at 313 K and a vacuum pressure of 0.04 bar, a regeneration efficiency of 92% has been reported for [Emim][OAc]. nih.gov

The capture of CO₂ by 1-Ethyl-3-methylimidazolium acetate is primarily a chemisorption process, which distinguishes it from ionic liquids that rely solely on physical absorption. ntnu.no The exact mechanism has been a subject of detailed investigation, with several pathways proposed:

Bicarbonate Formation: A widely discussed mechanism involves the acetate anion reacting with CO₂. One proposed pathway suggests that the acetate anion abstracts a proton from the C2 position of the imidazolium (B1220033) cation. The resulting N-heterocyclic carbene then reacts with CO₂. Subsequently, the previously formed acetic acid protonates the intermediate to form an imidazolium bicarbonate species. acs.org

Physical Absorption: While chemisorption is the dominant process, some degree of physical absorption of CO₂ within the ionic liquid matrix also occurs, though its contribution is less significant compared to the chemical reaction. youtube.com

These mechanisms underscore the reactive nature of the acetate anion, which is fundamental to the high efficiency of [Emim][OAc] in capturing CO₂. rsc.org

Thermal Swing: Applying heat is a common method. The chemical bond between the IL and CO₂ is broken at elevated temperatures, releasing the CO₂ as a pure gas. However, the heat of absorption for [Emim][OAc] is lower than that for MEA, suggesting a potentially lower energy requirement for thermal regeneration. researchgate.netresearchgate.net

Pressure/Vacuum Swing: Reducing the pressure, often to a vacuum, shifts the equilibrium, causing the CO₂ to desorb from the ionic liquid. mdpi.com This method can be effective even at moderate temperatures. A flash technique, which involves decreasing the pressure and increasing the temperature, has been simulated as an effective regeneration method instead of a traditional stripper column. aidic.it

Table 1: Comparison of CO₂ Capture Performance

| Solvent | Capture Technology | Key Operating Condition | Regeneration Efficiency | Overall CO₂ Capture Performance | Reference |

|---|---|---|---|---|---|

| [Emim][OAc] | Membrane Vacuum Regeneration (MVR) | 313 K, 0.04 bar | 92% | 61% | nih.gov |

| [Emim][MS] (physical absorbent) | Membrane Vacuum Regeneration (MVR) | 313 K, 0.04 bar | 83% | 21% | nih.gov |

| MEA (30 wt. %) | Conventional Stripping | Reboiler at 116 °C | Not specified | 90% (design target) | aidic.it |

Biomass Processing and Lignocellulosic Valorization

In the field of biomass valorization, 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]) is recognized as a highly effective solvent for the pretreatment of lignocellulosic biomass. fao.orgmdpi.com Its ability to dissolve large biomacromolecules like cellulose (B213188) and lignin (B12514952) is crucial for overcoming the natural recalcitrance of biomass, making its components more accessible for subsequent conversion into biofuels and value-added chemicals. ncsu.eduescholarship.org

[Emim][OAc] has demonstrated high efficiency in disrupting the complex, interwoven structure of lignocellulose. mdpi.com The process typically involves heating the biomass in the ionic liquid, which leads to the dissolution of cellulose, hemicellulose, and lignin. escholarship.orgnih.gov The anion of the ionic liquid is thought to form hydrogen bonds with the hydroxyl groups in cellulose, breaking up the highly ordered crystalline structure and rendering it amorphous. nih.gov

Key findings from research on [Emim][OAc] pretreatment include:

Reduced Crystallinity: Treatment significantly decreases the cellulose crystallinity index (CrI), which is a major factor in biomass recalcitrance. For example, treating grape stems with [Emim][OAc] led to a 15.4% reduction in CrI. mdpi.comuam.es

Lignin and Hemicellulose Removal: The ionic liquid can selectively dissolve lignin and hemicellulose, leaving behind a cellulose-rich solid that is more easily hydrolyzed. nih.govnih.gov

Increased Sugar Yields: Following pretreatment, the biomass is typically regenerated by adding an anti-solvent like water or ethanol. escholarship.org The resulting material is highly susceptible to enzymatic hydrolysis. A scale-up study using switchgrass pretreated with [Emim][OAc] at 160°C achieved a 96% glucan and 98% xylan (B1165943) conversion to monomeric sugars after enzymatic hydrolysis. escholarship.orgescholarship.org

Table 2: Effect of [Emim][OAc] Pretreatment on Lignocellulosic Biomass

| Biomass Source | Pretreatment Conditions | Key Outcome | Result | Reference |

|---|---|---|---|---|

| Switchgrass | 160 °C, 2 h, 15 wt% loading | Glucan Conversion | 96% | escholarship.orgescholarship.org |

| Switchgrass | 160 °C, 2 h, 15 wt% loading | Xylan Conversion | 98% | escholarship.orgescholarship.org |

| Grape Stem | 120 °C, 120 min, 1:5 biomass:IL ratio | Crystallinity Index Reduction | 15.4% | mdpi.comuam.es |

| Grape Stem | 120 °C, 120 min, 1:5 biomass:IL ratio | Soluble Sugar Yield | 175.3 mg glucose / g biomass | mdpi.comuam.es |

| Wheat Straw | 120 °C, 120 min, 1:5 biomass:IL ratio | Crystallinity Index Reduction | 8.8% | mdpi.com |

| Mixed Cabbage Residue | 55.8 °C, 2.65 h | Glucose Yield (after hydrolysis) | 156.65 mg / g MCR | nih.gov |

While the literature extensively covers the use of [Emim][OAc] for pretreatment, information on the direct use of 1-Ethyl-3-methylimidazolium bicarbonate as a primary medium for the catalytic conversion of biomass is scarce. The primary role of ionic liquids in this context is as a solvent system that enables efficient catalysis. For instance, after pretreatment with an ionic liquid like [Emim][OAc], the separated biomass fractions (cellulose, lignin) can be catalytically converted.

Related research on other imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium chloride ([C₂mim]Cl), has explored the kinetics of acid-catalyzed hydrolysis of biomass components. rsc.org These studies show that the ionic liquid environment can facilitate the breakdown of polysaccharides into fermentable sugars. rsc.org The high solubility of biomass in these solvents allows for homogeneous or pseudo-homogeneous reaction conditions, potentially leading to faster and more selective conversions compared to traditional heterogeneous systems.

Extraction and Separation of Valuable Compounds from Biomass Matrix

The ionic liquid this compound, a member of the imidazolium-based ionic liquid family, is utilized in the extraction and separation of valuable compounds from biomass. Ionic liquids (ILs) are recognized for their potential as effective solvents in these processes. Their application can be categorized into several approaches, including solid-liquid extraction (SLE) and liquid-liquid extraction (LLE). rsc.org In SLE, the ionic liquid, often mixed with water or organic solvents, is used directly to extract value-added compounds from the solid biomass. rsc.org To enhance efficiency, techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be employed, which leverage the ionic character of ILs to shorten extraction times and increase yields. rsc.org

Advanced Separation and Extraction Technologies

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation process used across various chemical industries. nih.gov The core principle of LLE involves the separation of a solute from a feed solution by transferring it into a second, immiscible solvent. nih.govresearchgate.net The process begins with intimately mixing the two immiscible liquid phases to facilitate the mass transfer of the solute from the initial phase (feed) to the solvent phase. nih.gov Following this contact, the two phases are separated, resulting in an "extract" phase (the solvent now containing the solute) and a "raffinate" phase (the original feed depleted of the solute). nih.gov

The use of ionic liquids like this compound as the solvent system represents an advancement in LLE. acs.org These "green" solvents can enhance the extraction capability of the process. acs.org A typical LLE setup involves bringing the feed, often an aqueous solution, into contact with an immiscible organic solvent. nih.gov In the context of using a bicarbonate-based ionic liquid, one might perform an extraction to separate acidic or basic compounds. For instance, an aqueous sodium bicarbonate solution can be used to extract acidic impurities from an organic layer, converting them into salts that are soluble in the aqueous phase. researchgate.netresearchgate.net The effectiveness of the separation relies on the differing solubilities of the compound in the two immiscible liquids. researchgate.net After mixing, often in a separatory funnel, the layers are allowed to settle and are then physically separated. researchgate.net This process can be repeated multiple times to maximize the extraction of the desired compound. researchgate.net

Table 1: Key Terminology in Liquid-Liquid Extraction (LLE)

| Term | Description |

|---|---|

| Solute | The component to be removed from the feed solution. nih.gov |

| Feed | The original solution containing the solute. nih.gov |

| Solvent | The immiscible liquid used to extract the solute. nih.gov |

| Extract | The solvent phase after it has picked up the solute. nih.gov |

| Raffinate | The feed phase after the solute has been removed. nih.gov |

| Partitioning | The process of a solute distributing itself between the two immiscible liquid layers. researchgate.net |

Ionic liquids (ILs), including imidazolium-based compounds, are central to the development of advanced gas separation membranes due to their unique properties like negligible vapor pressure, high thermal stability, and tunable gas solubility. nih.govnih.gov These features make them suitable for creating membranes for separating gases like carbon dioxide (CO₂). nih.govnih.gov Imidazolium-based ionic liquids have shown a particular aptitude for separating acidic gases such as CO₂ and hydrogen sulfide (B99878) (H₂S). nih.gov

One common approach is the Supported Ionic Liquid Membrane (SILM), where a porous support is impregnated with the ionic liquid. nih.gov The IL forms a stable liquid phase within the pores of the support, acting as a selective barrier for gas transport. nih.gov The performance of these membranes can be fine-tuned by mixing different ionic liquids to optimize properties like viscosity and gas permeability. nih.gov For example, combining a highly selective but viscous IL with a less viscous one can create a membrane that balances selectivity with a high permeation rate, making it more efficient for industrial applications like post-combustion CO₂ capture. nih.gov The mechanism for CO₂ separation in many imidazolium-based ILs involves the physical absorption of gas molecules. nih.gov

Table 2: Types of Ionic Liquid-Based Gas Separation Membranes

| Membrane Type | Description | Key Advantage | Key Challenge |

|---|---|---|---|

| Supported IL Membranes (SILMs) | A porous support matrix holds the ionic liquid, which performs the separation. nih.gov | Simple to prepare and test for separation performance. nih.gov | Long-term process stability can be an issue. nih.gov |

| Polymerized ILs (PILs) | The ionic liquid monomers are polymerized to form a solid membrane. nih.gov | Resolves the stability issues associated with SILMs. nih.gov | Gas flux can be lower compared to SILMs. nih.gov |

| Polymer/IL Blends ('Ion-Gels') | The ionic liquid is physically blended with a host polymer matrix. nih.gov | Combines the processability of polymers with the selectivity of ILs. | Achieving a stable and homogeneous blend. |

Ionic liquids (ILs), particularly those based on the 1-ethyl-3-methylimidazolium cation, are increasingly used as mobile phase additives in liquid chromatography to enhance separation performance. In techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), adding small concentrations of an IL to the mobile phase can significantly improve the peak shape of basic compounds and reduce band tailing and broadening.

The mechanism behind this improvement involves multiple interactions. The cations of the ionic liquid, such as 1-ethyl-3-methylimidazolium, can interact with residual silanol (B1196071) groups on the silica-based stationary phase. This interaction effectively masks the silanols, which are often responsible for the poor peak shape of basic analytes due to unwanted secondary interactions. Simultaneously, the IL can act as an ion-pairing agent, interacting with charged analytes to modify their retention. The alkyl groups on the imidazolium cation can also engage in hydrophobic interactions with the nonpolar stationary phase (e.g., C18). This dual-interaction capability allows for a fine-tuning of selectivity and resolution that is often not achievable with traditional mobile phase additives.

Table 3: Effects of Imidazolium-Based ILs as Mobile Phase Additives in HPLC

| Effect | Mechanism of Action | Reference |

|---|---|---|

| Improved Peak Shape | Cations of the IL interact with and mask residual silanol groups on the stationary phase, reducing unwanted analyte interactions. | |

| Reduced Band Tailing | Decreases the asymmetric elongation of chromatographic peaks, leading to better resolution. | |

| Modified Retention Factors | The IL can function as an ion-pairing agent and its components can interact with both the stationary phase and the analyte. | |

| Enhanced Resolution | The combination of reduced peak tailing and modified selectivity leads to better separation between adjacent peaks. |

Catalysis in Organic and Industrial Synthesis

This compound ([emim][HCO₃]) and closely related imidazolium salts function as versatile homogeneous catalysts, particularly in reactions involving carbon dioxide (CO₂) fixation. These ionic liquids can act as bifunctional catalysts, where both the cation and the anion participate in the catalytic cycle. For instance, in the synthesis of dimethyl carbonate (DMC) from CO₂ and methanol, imidazolium hydrogen carbonate ionic liquids can serve as both an effective catalyst and a dehydrating agent at room temperature.

The 1-ethyl-3-methylimidazolium ([emim]⁺) cation has been identified as playing a significant co-catalytic role in various reactions. In the electrochemical reduction of CO₂, the [emim]⁺ cation helps to lower the overpotential required for the reaction, making the process more efficient compared to systems using conventional electrolytes. While the anion also plays a role, studies have shown that the imidazolium cation is primarily responsible for this co-catalytic effect. Similarly, in the transesterification reaction to produce DMC, imidazolium-based ionic liquids like [emim]Cl have been used as catalysts, demonstrating the cation's role in activating the substrates. The catalytic activity of these systems highlights their potential as recyclable and environmentally friendlier alternatives to traditional catalysts.

Table 4: Catalytic Applications of Imidazolium-Based Ionic Liquids

| Reaction | Role of Imidazolium Salt | Key Finding | Reference |

|---|---|---|---|

| Dimethyl Carbonate (DMC) Synthesis | Homogeneous catalyst and dehydrant | [CnCmIm][HCO₃] enables the reaction at room temperature by forming a CO₂-adduct that acts as the catalyst. | |

| Cyclic Carbonate Synthesis | Bifunctional catalyst | [CnCmIm][HCO₃] catalyzes both the epoxidation of olefins and the cycloaddition of CO₂ in a one-pot synthesis. | |

| Electrochemical CO₂ Reduction | Co-catalyst | The [emim]⁺ cation plays a significant co-catalytic role, lowering the reaction overpotential. | |

| Lignin Depolymerization | Catalytic system | [emim]OAc (acetate) effectively catalyzes the oxidative depolymerization of alkali lignin without an additional catalyst. | nih.gov |

Biocatalysis and Enzyme Immobilization in this compound Media

The use of ionic liquids (ILs) as media for enzymatic reactions has garnered significant attention due to the potential for enhanced enzyme stability, activity, and selectivity. While direct studies on this compound are limited, the behavior of enzymes in other 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ILs provides a strong basis for understanding its potential.

Research on enzymes in imidazolium-based ILs indicates that the cation can interact with the enzyme's surface, influencing its conformation and stability. For instance, studies using 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) have shown that it can act as a co-solvent to improve the activity of enzymes like α-amylase. researchgate.netrsc.org In one study, a 0.4 M concentration of [EMIM][OAc] led to an increase in the Vmax (maximum reaction rate) and a decrease in the Km (Michaelis constant), suggesting more efficient enzyme-substrate binding. researchgate.netrsc.org However, at higher temperatures (60-70 °C), the same IL increased the rate of enzyme inactivation compared to the buffer-only system. researchgate.net